molecular formula C10H18N4O3 B2627463 tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2242579-05-9

tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate

Cat. No.: B2627463
CAS No.: 2242579-05-9
M. Wt: 242.279
InChI Key: YSXAEIQMBZWDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate: is a chemical compound with a unique structure that includes an azidomethyl group, a hydroxycyclobutyl ring, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate typically involves the reaction of a cyclobutyl derivative with tert-butyl carbamate and azidomethyl reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference .

Biology: In biological research, this compound can be used in the synthesis of bioactive molecules, including potential drug candidates.

Medicine: In medicinal chemistry, it is explored for its potential in drug development, particularly in the design of prodrugs and targeted delivery systems.

Industry: In the industrial sector, this compound is utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate moiety can be cleaved under acidic conditions, releasing the free amine for further reactions. The azidomethyl group can undergo click chemistry reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the azidomethyl group.

    tert-Butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate: Contains a difluorocyclobutyl ring instead of a hydroxycyclobutyl ring.

Uniqueness: tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate is unique due to its combination of an azidomethyl group and a hydroxycyclobutyl ring, which provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-9(2,3)17-8(15)13-7-4-10(16,5-7)6-12-14-11/h7,16H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXAEIQMBZWDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.